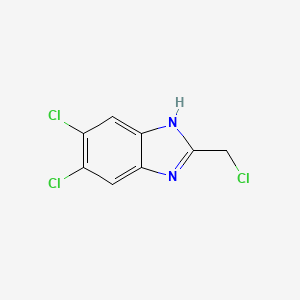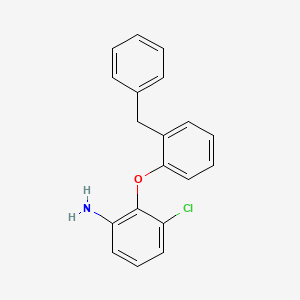
5,6-dichloro-2-(chloromethyl)-1H-benzimidazole
Vue d'ensemble
Description
5,6-dichloro-2-(chloromethyl)-1H-benzimidazole (DCB) is a synthetic compound that has been used in a variety of scientific and medical research applications. It is a white, crystalline solid with a molecular weight of 294.04 g/mol and a melting point of 183-184°C. DCB is an important intermediate in the synthesis of many biologically active compounds, such as carbapenems, cephalosporins, and benzimidazoles. It is also used as a reagent in the synthesis of various pharmaceuticals and has been studied for its potential as an anti-cancer agent.
Applications De Recherche Scientifique
Antitumor Activity of Benzimidazole Derivatives
Benzimidazole derivatives, including imidazole derivatives like bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole, have been reviewed for their antitumor activities. Some compounds in this class have advanced to preclinical testing, showcasing the promise of benzimidazole structures in the development of new antitumor drugs and compounds with varied biological properties (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
Chemical and Biological Properties
The chemistry and properties of benzimidazole derivatives, specifically focusing on compounds like 2,6-bis-(benzimidazol-2-yl)-pyridine, have been extensively reviewed. These compounds have shown a wide range of chemical behaviors and biological activities, including spectroscopic properties, structures, magnetic properties, biological, and electrochemical activity. Such reviews help identify areas of potential research interest and gaps in current knowledge (Boča, Jameson, & Linert, 2011).
DNA Binding Properties
The binding properties of benzimidazole derivatives to DNA, particularly through minor groove binding with specificity for AT-rich sequences, have been highlighted. This characteristic makes these compounds valuable for applications ranging from fluorescent DNA staining in cell biology to potential uses in drug design (Issar & Kakkar, 2013).
Therapeutic Potential
A comprehensive review on the therapeutic potential of benzimidazole has shown its diverse biological and clinical applications. The benzimidazole core is present in various groups of biological agents, indicating its importance in the synthesis and development of new therapeutic compounds across a range of pharmacological categories (Babbar, Swikriti, & Arora, 2020).
Mechanism of Action in Fungicides
Research into the mechanism of action of benzimidazole fungicides has revealed their role as specific inhibitors of microtubule assembly, acting by binding to the tubulin molecule. This insight is crucial for understanding how benzimidazoles can be used in agriculture and veterinary medicine, as well as their experimental use in cancer chemotherapy (Davidse, 1986).
Mécanisme D'action
Target of Action
5,6-Dichloro-2-(chloromethyl)-1H-Benzimidazole, also known as 2-Chloromethyl-5,6-dichlorobenzimidazole, is a benzimidazole derivative . Benzimidazole derivatives are structural isosteres of naturally occurring nucleotides, which allow them to easily interact with the biopolymers of living systems . They have a wide range of biological properties and high affinity towards a variety of enzymes and protein receptors .
Mode of Action
The compound is known to undergo an unusual symmetry-lowering transition on warming from orthorhombic Pca21 (T ≲ 400 K) to monoclinic Pc . This transition is thought to be due to the positional ordering of protons along chains of N-H…N hydrogen bonds . The high-temperature phase of the compound remains polar .
Biochemical Pathways
Benzimidazole derivatives are known to interact with various biochemical pathways due to their ability to mimic naturally occurring nucleotides .
Pharmacokinetics
It’s known that the compound has a boiling point of 4354±480 °C at 760 mmHg . The compound’s density is 1.7±0.1 g/cm3 .
Result of Action
The compound is known to exhibit ferroelectric properties above room temperature . The ferroelectricity is thought to arise from the positional ordering of protons along chains of N-H…N hydrogen bonds . The compound undergoes a first-order phase transition at around 400 K accompanied with a large thermal hysteresis of ca. 30 K .
Action Environment
The compound’s action is influenced by temperature, as it undergoes a symmetry-lowering transition on warming . The compound’s ferroelectric properties are also thought to be influenced by the local fluctuation of the electric field gradient (EFG) .
Analyse Biochimique
Biochemical Properties
5,6-dichloro-2-(chloromethyl)-1H-benzimidazole plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative reactions, such as those in the benzoquinone family . The nature of these interactions often involves electron transfer processes, which can lead to the formation of reactive intermediates. These interactions are essential for understanding the compound’s role in various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that it can induce changes in the expression of genes involved in oxidative stress responses . Additionally, it can alter cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in energy production and utilization within the cell.
Molecular Mechanism
The molecular mechanism of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with specific biomolecules. These interactions can lead to enzyme inhibition or activation, depending on the context. For instance, it has been shown to inhibit certain enzymes involved in oxidative reactions, thereby affecting the overall metabolic flux . Additionally, it can cause changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that it remains stable under specific conditions but can degrade over time, leading to the formation of various degradation products . These products can have different biochemical properties and may influence the overall effects of the compound in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating metabolic pathways and enhancing cellular function. At higher doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of the compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative reactions and energy metabolism. For instance, it can affect the activity of enzymes involved in the tricarboxylic acid cycle, leading to changes in metabolic flux and metabolite levels . These interactions are essential for understanding the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within different cellular compartments can affect its activity and function. Understanding these processes is crucial for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence energy production and oxidative stress responses. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
5,6-dichloro-2-(chloromethyl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3N2/c9-3-8-12-6-1-4(10)5(11)2-7(6)13-8/h1-2H,3H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNRBKGPVGKLNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)N=C(N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60192879 | |
| Record name | Benzimidazole, 2-chloromethyl-5,6-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60192879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39811-03-5 | |
| Record name | Benzimidazole, 2-chloromethyl-5,6-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039811035 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzimidazole, 2-chloromethyl-5,6-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60192879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-(2-hydroxyethyl)-4-piperidinecarboxamide](/img/structure/B1345054.png)
![3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1345055.png)

![tert-Butyl 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate](/img/structure/B1345057.png)




![2-([1,1'-Biphenyl]-2-yloxy)-3-chloroaniline](/img/structure/B1345072.png)

